molecular formula C18H20N2 B14240276 1-[(9H-Fluoren-9-YL)methyl]piperazine CAS No. 345925-36-2

1-[(9H-Fluoren-9-YL)methyl]piperazine

Cat. No.: B14240276
CAS No.: 345925-36-2
M. Wt: 264.4 g/mol
InChI Key: BPFXGQDQQHXQIA-UHFFFAOYSA-N
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Description

1-[(9H-Fluoren-9-YL)methyl]piperazine (CAS 84418-38-2), also referred to as 1-((9H-fluoren-9-yl)methyl)-4-methylpiperazine, is a piperazine derivative functionalized with a 9H-fluoren-9-ylmethyl (Fmoc) group. Its molecular formula is C₁₉H₂₂N₂ (MW: 278.39 g/mol), and it is characterized by a piperazine ring substituted at the 1-position with an Fmoc group and at the 4-position with a methyl group . The Fmoc moiety is a widely used protecting group in peptide synthesis, particularly for amine functionalities, due to its stability under basic conditions and ease of removal via piperidine treatment . This compound is typically stored under dry, inert conditions to prevent degradation .

Properties

CAS No.

345925-36-2

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethyl)piperazine

InChI

InChI=1S/C18H20N2/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)18(16)13-20-11-9-19-10-12-20/h1-8,18-19H,9-13H2

InChI Key

BPFXGQDQQHXQIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-YL)methyl]piperazine typically involves the reaction of fluorenylmethyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-YL)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(9H-Fluoren-9-YL)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in fluorescence microscopy.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(9H-Fluoren-9-YL)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorenylmethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperazine ring can interact with different pathways, modulating their activity and resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Piperazine derivatives are highly versatile, with modifications at the nitrogen atoms significantly altering their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Piperazine Derivatives
Compound Name Substituents (Position) Molecular Formula Key Features/Applications References
1-[(9H-Fluoren-9-YL)methyl]piperazine Fmoc (1), methyl (4) C₁₉H₂₂N₂ Protecting group in peptide synthesis
1-Fmoc-2-methylpiperazine HCl Fmoc (1), methyl (2) C₂₀H₂₃ClN₂O₂ Chiral intermediate in drug synthesis
1-(3-Chlorophenyl)piperazine (mCPP) 3-chlorophenyl (1) C₁₀H₁₂ClN₂ Serotonin receptor agonist (5-HT₁B/₁C)
1-(Benzhydryl)piperazine Diphenylmethyl (1) C₁₇H₂₀N₂ Antihistamine precursor (e.g., cyclizine)
N-Benzylpiperazine (BZP) Benzyl (1) C₁₁H₁₆N₂ Psychoactive designer drug

Physicochemical Properties

  • Lipophilicity : The Fmoc group in this compound increases hydrophobicity compared to smaller substituents (e.g., methyl or phenyl), affecting solubility in polar solvents .
  • Steric Effects : The bulky Fmoc group hinders interactions in biological systems, making the compound more suited for synthetic applications (e.g., protecting groups) rather than direct pharmacological activity .
  • Stability : Fmoc derivatives are light-sensitive and require storage in inert conditions, whereas halogenated analogs (e.g., mCPP) exhibit greater stability under ambient conditions .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Methyl groups at the 2-position (e.g., 1-Fmoc-2-methylpiperazine) enhance stereochemical control in asymmetric synthesis , while 4-methyl substitution in the target compound simplifies synthetic steps .
  • Electron-Withdrawing Groups : Chlorine in mCPP increases 5-HT₁B/₁C receptor binding by creating sigma-hole hydrogen bonds with residues like Thr351 .
  • Bulkiness : The Fmoc group’s steric bulk limits biological activity but improves stability during peptide synthesis .

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